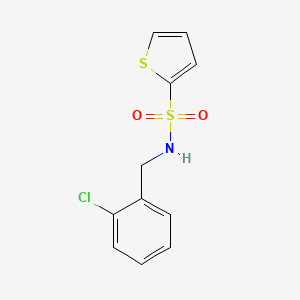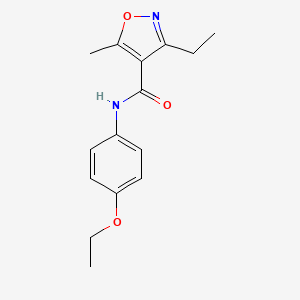![molecular formula C13H17N5O2S B5873282 N-(2-isopropoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5873282.png)
N-(2-isopropoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-isopropoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide, also known as AZD7648, is a small molecule inhibitor of the enzyme poly (ADP-ribose) polymerase (PARP). PARP is an enzyme that plays a critical role in DNA repair and cell survival. Inhibition of PARP has been shown to sensitize cancer cells to DNA-damaging agents, making it a promising target for cancer therapy.
Wirkmechanismus
PARP plays a critical role in DNA repair by detecting and repairing single-strand breaks in DNA. Inhibition of PARP leads to the accumulation of DNA damage, which can result in cell death. N-(2-isopropoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide binds to the catalytic domain of PARP and inhibits its activity, leading to the accumulation of DNA damage and sensitization of cancer cells to DNA-damaging agents.
Biochemical and Physiological Effects:
In addition to its effects on DNA repair, PARP has been implicated in a variety of cellular processes including transcriptional regulation, chromatin remodeling, and cell death. Inhibition of PARP by this compound may have effects on these processes beyond its role in DNA repair.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-isopropoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide has several advantages as a tool compound for studying PARP inhibition. It is a potent and selective inhibitor of PARP with good pharmacokinetic properties. However, like other PARP inhibitors, this compound can have off-target effects on other enzymes that share structural similarity with PARP, such as tankyrase.
Zukünftige Richtungen
There are several areas of future research for N-(2-isopropoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide and PARP inhibition in general. One area of interest is the development of biomarkers that can predict response to PARP inhibitors in cancer patients. Another area of interest is the combination of PARP inhibitors with other targeted therapies or immunotherapies to enhance their antitumor activity. Finally, there is ongoing research into the role of PARP inhibition in non-cancer diseases such as neurodegenerative disorders and cardiovascular disease.
Synthesemethoden
The synthesis of N-(2-isopropoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide has been described in detail in a patent application by AstraZeneca (WO2015068783A1). The synthesis involves the reaction of 2-isopropoxyaniline with 1-methyl-1H-tetrazole-5-thiol in the presence of a base to form the intermediate 2-(1-methyl-1H-tetrazol-5-ylthio)aniline. This intermediate is then reacted with chloroacetyl chloride to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
N-(2-isopropoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide has been extensively studied in preclinical models of cancer. In vitro studies have shown that this compound inhibits PARP activity and enhances the cytotoxicity of DNA-damaging agents such as temozolomide and ionizing radiation. In vivo studies have demonstrated that this compound enhances the antitumor activity of DNA-damaging agents in xenograft models of cancer.
Eigenschaften
IUPAC Name |
2-(1-methyltetrazol-5-yl)sulfanyl-N-(2-propan-2-yloxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O2S/c1-9(2)20-11-7-5-4-6-10(11)14-12(19)8-21-13-15-16-17-18(13)3/h4-7,9H,8H2,1-3H3,(H,14,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEMQUNJEXKNTSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1NC(=O)CSC2=NN=NN2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]aniline](/img/structure/B5873206.png)
![3-{[(2-methylphenyl)amino]methyl}-1,3-benzoxazole-2(3H)-thione](/img/structure/B5873210.png)

![1-phenyl-4-[(2-pyridinylthio)acetyl]piperazine](/img/structure/B5873220.png)

![5-imino-6-(2-thienylmethylene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5873243.png)

![4,6-dimethyl-1-(1-propylbutyl)-1H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B5873260.png)


![1-[(4-ethylphenoxy)acetyl]pyrrolidine](/img/structure/B5873284.png)
![N-{[ethyl(phenyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5873288.png)
![N-[2-[2-(3-hydroxybenzylidene)hydrazino]-2-oxo-1-(4-oxo-3,4-dihydro-1-phthalazinyl)ethyl]benzamide](/img/structure/B5873294.png)

